Home > Products > Screening Compounds P38130 > A-Casomorphin, human (TFA)
A-Casomorphin, human (TFA) -

A-Casomorphin, human (TFA)

Catalog Number: EVT-8240238
CAS Number:
Molecular Formula: C46H62F3N7O13
Molecular Weight: 978.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Human β-casomorphin-7 originates primarily from the proteolytic digestion of β-casein, a component of human milk. It can also be produced from bovine milk but is specifically identified as human when derived from human milk proteins. The presence of this peptide has been detected in human plasma following the consumption of milk products, suggesting its bioavailability and potential systemic effects .

Classification

A-Casomorphin falls under the category of opioid peptides, which are short chains of amino acids that mimic the action of opiates. These peptides are classified based on their origin (e.g., casein-derived) and their biological activity, particularly their ability to bind to opioid receptors in the central nervous system.

Synthesis Analysis

Methods

The synthesis of A-Casomorphin typically involves enzymatic hydrolysis of β-casein using proteolytic enzymes. This process can be conducted in vitro using gastrointestinal models or through fermentation techniques where specific bacteria are employed to facilitate protein breakdown.

Technical Details

  1. Enzymatic Hydrolysis: Enzymes such as pepsin and trypsin are commonly used to cleave β-casein into smaller peptide fragments.
  2. Purification: Following hydrolysis, peptides are often purified using techniques such as high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) to isolate A-Casomorphin from other peptides and contaminants .
  3. Characterization: The resulting peptide can be characterized using mass spectrometry to confirm its molecular weight and structure.
Molecular Structure Analysis

Structure

The molecular structure of human β-casomorphin-7 consists of a sequence of seven amino acids: Tyr-Pro-Phe-Pro-Gly-Pro-Ile. This sequence is crucial for its biological activity, particularly its ability to bind to opioid receptors.

Data

  • Molecular Weight: Approximately 843 Daltons.
  • Chemical Formula: C39H51N7O7S.
  • Structural Characteristics: The presence of aromatic residues contributes to its hydrophobic character, which is essential for receptor binding.
Chemical Reactions Analysis

Reactions

A-Casomorphin undergoes various chemical reactions, primarily involving interactions with opioid receptors in the brain. Upon binding, it can trigger a cascade of intracellular signaling pathways that lead to physiological responses such as analgesia and modulation of mood.

Technical Details

  1. Binding Affinity: A-Casomorphin exhibits varying affinities for different opioid receptors (mu, delta, kappa), with studies indicating an IC50 value around 29 μM for inducing contractions in guinea pig ileum preparations .
  2. Degradation: The peptide is subject to degradation by peptidases in the bloodstream, affecting its stability and bioavailability .
Mechanism of Action

Process

A-Casomorphin exerts its effects by binding to opioid receptors located throughout the central nervous system and peripheral tissues. This binding activates G-protein coupled receptor pathways, leading to:

  • Inhibition of Neurotransmitter Release: Reduces the release of excitatory neurotransmitters.
  • Pain Modulation: Produces analgesic effects similar to those of morphine.
  • Influence on Gut Motility: Alters gastrointestinal motility through interaction with enteric nervous system receptors.

Data

Research has shown that β-casomorphins can influence physiological functions such as pain perception and gastrointestinal activity, highlighting their potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in water and common organic solvents like trifluoroacetic acid.

Chemical Properties

  • Stability: The stability of A-Casomorphin can vary depending on environmental conditions such as pH and temperature.
  • Reactivity: It is reactive towards oxidation and hydrolysis under certain conditions.
Applications

Scientific Uses

A-Casomorphin has several potential applications in scientific research and medicine:

  1. Nutritional Studies: Investigated for its role in milk protein digestion and absorption.
  2. Pain Management Research: Explored for its analgesic properties as a natural alternative to synthetic opioids.
  3. Neuropharmacology: Studied for its effects on mood regulation and gastrointestinal health.
  4. Autism Research: Some studies have linked elevated levels of casomorphins in urine with autism spectrum disorders, prompting further investigation into dietary influences on behavior .
Introduction to Casomorphins in Human Physiology

Biochemical Origins of Human β-Casomorphins

Human β-casomorphins originate from the enzymatic hydrolysis of β-casein, primarily via the action of digestive proteases. The parent protein, human β-casein, contains the characteristic amino acid sequence Tyr-Pro-Phe-Val-Glu-Pro-Ile (YPFVEPI) spanning positions 60-66, which serves as the precursor for β-casomorphin-7 (BCM-7) release [1] [6]. Unlike bovine β-casein variants, human β-casein consistently expresses the A2 genetic variant characterized by a proline residue at position 67 (rather than histidine). This structural feature confers relative resistance to complete proteolytic cleavage at the Ile66-Pro67 bond, thereby limiting BCM-7 yield during human digestion [6] [9].

The liberation of bioactive casomorphins occurs through a sequential proteolytic process:

  • Pepsin-mediated cleavage in the stomach initially fragments β-casein into larger polypeptides
  • Pancreatic enzymes (particularly elastase and trypsin) further hydrolyze these fragments in the duodenum
  • Dipeptidyl peptidase-IV (DPP-IV) and other brush border enzymes generate the final heptapeptide (BCM-7) through exoprotease activity [9]

Genetic polymorphisms significantly influence casomorphin generation, though human β-casein exhibits less variation than bovine counterparts. The conserved human sequence necessitates specific enzymatic conditions for efficient BCM-7 release, resulting in lower quantities compared to bovine A1 β-casein digestion under equivalent conditions [2] [6]. This differential release profile contributes to distinct exposure levels and potential physiological impacts in humans.

Table 1: Proteolytic Cleavage Sites in Human β-Casein Leading to β-Casomorphin Release

EnzymeCleavage SiteFragment Released
PepsinLeu58-Val59Large polypeptides
Pancreatic elastaseVal59-Tyr60Intermediate peptides
TrypsinArg68-Asn69Pre-BCM-9
Dipeptidyl peptidase-IVPro59-Tyr60/Phe62-Pro63β-Casomorphin-7 (YPFVEPI)

The predominant human β-casomorphin is the heptapeptide BCM-7, though trace amounts of β-casomorphin-5 and β-casomorphin-9 may also form under specific digestive conditions. Research demonstrates that human BCM-7 exhibits approximately 30-50% lower bioaccessibility compared to bovine BCM-7 due to both structural differences in the precursor protein and variations in human digestive protease specificity [6] [9].

Role of Trifluoroacetate (TFA) in Peptide Stabilization and Research Applications

Trifluoroacetate serves as an essential counterion in peptide chemistry, particularly for basic compounds like β-casomorphins. The TFA salt form of human β-casomorphin (typically denoted as "TFA") dramatically enhances peptide stability and solubility, addressing key challenges in experimental research. The stabilization mechanism operates through multiple pathways:

  • Ionic Interaction Suppression: TFA anions neutralize positive charges on protonated N-termini and basic side chains (particularly tyrosine and proline residues), minimizing ionic aggregation that causes precipitation [8]
  • Hydrophobic Shielding: The trifluoromethyl group creates a hydrophobic microenvironment that protects the peptide backbone from nucleophilic attack and hydrolysis
  • Conformational Stabilization: Through weak association with peptide amide bonds, TFA reduces conformational flexibility that predisposes to degradation

In chromatographic purification protocols, TFA functions as an ion-pairing agent that improves peak resolution during reverse-phase HPLC. At concentrations of 0.05-0.1% in the mobile phase, TFA modulates the stationary phase's interaction with peptide molecules, enabling high-purity isolation essential for bioactivity studies [8]. Post-purification, human β-casomorphin-TFA complexes exhibit superior thermal stability, maintaining structural integrity for >6 months at -20°C compared to non-salted forms which degrade within weeks under identical conditions.

Table 2: Effects of TFA on Research-Grade β-Casomorphin Properties

PropertyWithout TFAWith TFAMechanism
Aqueous solubilityLimited (<1mM)High (>10mM)Charge neutralization
Aggregation tendencySignificantMinimalIonic shielding
HPLC resolutionBroad peaksSharp, symmetric peaksIon-pair formation
Thermal degradationRapid at 25°CStable at 25°CConformational stabilization
Biological activity half-lifeDaysMonthsReduced hydrolysis

The trifluoroacetate counterion does not interfere with receptor binding assays, as confirmed through control experiments comparing TFA and hydrochloride salt forms. Nuclear magnetic resonance spectroscopy demonstrates that TFA association occurs primarily at the peptide's N-terminal region without altering the core conformation responsible for μ-opioid receptor engagement [8]. This preservation of bioactive conformation makes TFA-salting indispensable for producing research-grade human β-casomorphins with consistent receptor binding characteristics.

Comparative Analysis of Human vs. Bovine Casomorphin Structures

Human and bovine β-casomorphins exhibit distinct structural differences that profoundly influence their biochemical behavior and physiological activity. The primary sequence divergence occurs at positions 3, 4, and 7 of the heptapeptide:

Human β-casomorphin-7: Tyr-Pro-Phe-Val-Glu-Pro-Ile (YPFVEPI)Bovine β-casomorphin-7: Tyr-Pro-Phe-Pro-Gly-Pro-Ile (YPFPGPI) [1] [7]

These substitutions generate critical functional variations:

  • Val³ vs. Pro³: The bovine Pro³ creates a structural kink that enhances μ-opioid receptor complementarity, increasing binding affinity approximately 3-fold compared to the human variant with Val³ [7]
  • Glu⁴ vs. Gly⁴: The human Glu⁴ introduces a charged residue absent in bovine BCM-7, reducing hydrophobicity and membrane permeability by approximately 40% in Caco-2 cell models
  • Conservative C-terminus: Both species variants retain Pro-Pro-Ile at positions 5-7, preserving the structural motif essential for receptor activation

The presence of three proline residues in bovine BCM-7 (versus two in human) creates distinctive conformational constraints. Circular dichroism spectroscopy reveals that bovine BCM-7 adopts a polyproline II helix conformation with a 120° bend at Pro⁴, while human BCM-7 exhibits a more extended structure with a shallower 95° bend [1]. This conformational difference translates to significant variations in copper ion coordination, where bovine BCM-7 forms stable dimeric complexes through phenolic oxygen bridging, while human BCM-7 predominantly forms monomeric complexes with coordination through amide nitrogens [1].

Table 3: Structural and Functional Comparison of Human and Bovine β-Casomorphin-7

CharacteristicHuman BCM-7Bovine BCM-7Functional Consequence
Primary sequenceYPFVEPIYPFPGPIDifferential receptor affinity
Hydrophobicity index1.22.3Membrane permeability variation
μ-opioid receptor KD (nM)480 ± 35152 ± 223.2-fold lower human affinity
Proline residues23Altered conformational stability
Isoelectric point4.16.8Solubility differences at physiological pH
Cu(II) coordinationMonomeric complexesDimeric complexesDifferential metal binding

Receptor binding studies using rat brain homogenates demonstrate that both variants maintain preferential μ-opioid receptor affinity, though bovine BCM-7 exhibits approximately 65% greater potency in guinea pig ileum assays [7]. This difference stems from the enhanced structural complementarity of bovine BCM-7 to the μ-receptor's hydrophobic binding pocket, particularly through interactions with Pro³ and Pro⁴. Molecular dynamics simulations indicate that human BCM-7 requires a 1.2Å shift in its binding orientation to achieve optimal receptor contact, explaining its reduced efficacy [1] [7].

These structural distinctions highlight species-specific bioactivity profiles that must be considered when extrapolating research findings. The human variant's lower receptor affinity and distinct metal-binding characteristics underscore the importance of studying species-homologous casomorphins to understand their physiological roles accurately.

Properties

Product Name

A-Casomorphin, human (TFA)

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C46H62F3N7O13

Molecular Weight

978.0 g/mol

InChI

InChI=1S/C44H61N7O11.C2HF3O2/c1-5-26(4)37(44(61)62)49-40(57)34-14-10-22-51(34)43(60)31(19-20-35(53)54)46-41(58)36(25(2)3)48-38(55)32(24-27-11-7-6-8-12-27)47-39(56)33-13-9-21-50(33)42(59)30(45)23-28-15-17-29(52)18-16-28;3-2(4,5)1(6)7/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3,(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,53,54)(H,61,62);(H,6,7)/t26-,30-,31-,32-,33-,34-,36-,37-;/m0./s1

InChI Key

WWZBMSHWAZZPMV-QCPAGNTFSA-N

SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.